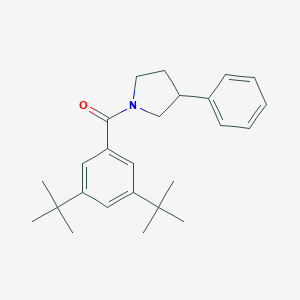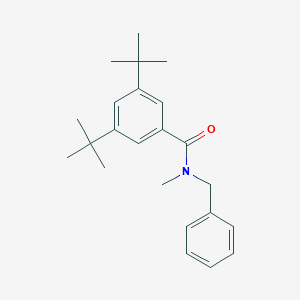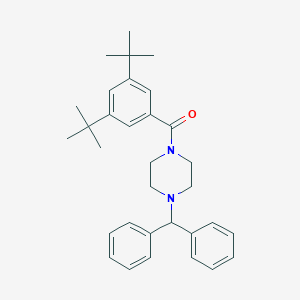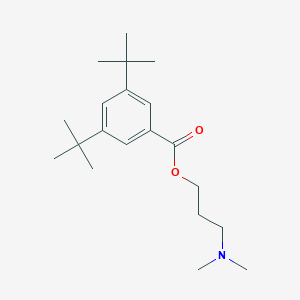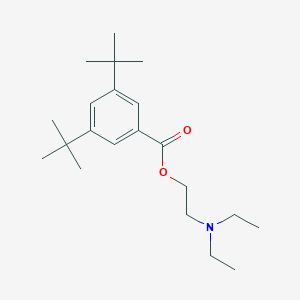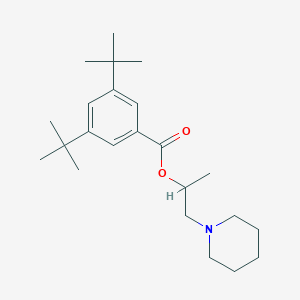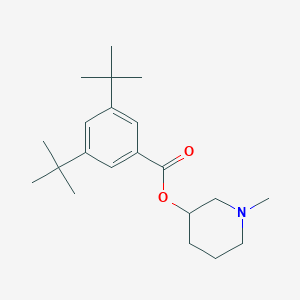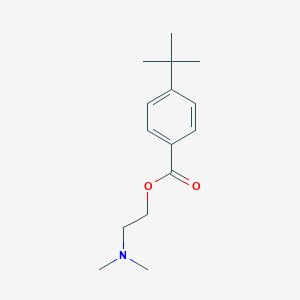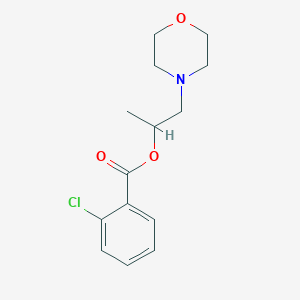
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MPBC. The compound has gained popularity due to its unique chemical properties and potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MPBC is not well understood. However, it is believed to interact with specific enzymes and proteins in biological systems, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
MPBC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to possess anti-inflammatory properties. MPBC has also been shown to inhibit the activity of specific enzymes in biological systems, leading to changes in cellular metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
MPBC has several advantages for use in laboratory experiments. It is readily available and easy to synthesize, making it an attractive option for researchers. MPBC is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, MPBC has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the use of MPBC in scientific research. One potential application is the development of new anticancer agents based on the structure of MPBC. MPBC could also be used as a tool for studying specific enzymes and proteins in biological systems. Additionally, the fluorescent properties of MPBC could be used for imaging applications in biological systems.
In conclusion, 1-(Morpholin-4-yl)propan-2-yl 2-chlorobenzoate is a chemical compound with potential applications in various fields of scientific research. Its unique chemical properties and potential applications make it an attractive option for researchers. Further research is needed to fully understand the mechanism of action of MPBC and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of MPBC involves the reaction of 2-chlorobenzoic acid with morpholine and 2-bromo-1-phenylpropan-1-ol. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure MPBC.
Applications De Recherche Scientifique
MPBC has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various bioactive compounds, including anticancer agents, antifungal agents, and anti-inflammatory agents. MPBC has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C14H18ClNO3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
Clé InChI |
YOPXUJJEKFGVQW-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


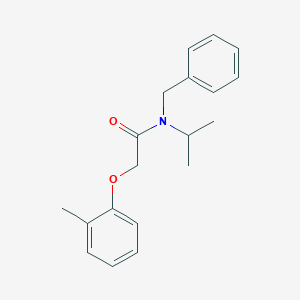
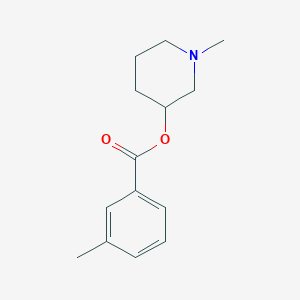
![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
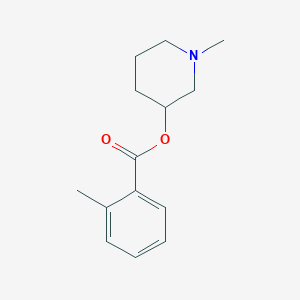
![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)
